![molecular formula C14H15NO2S B2635373 N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide CAS No. 1428364-98-0](/img/structure/B2635373.png)
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide
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Description
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide, also known as FTC, is a small molecule inhibitor that has gained attention for its potential use in cancer therapy. FTC has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation.
Scientific Research Applications
Antimicrobial Activity
Compounds related to N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide have shown potential in antimicrobial applications. For instance, derivatives synthesized through the Gewald reaction demonstrated significant antimicrobial activity (Arora et al., 2013). Additionally, similar compounds with modifications were evaluated for their antibacterial and antifungal properties, and some showed promising results (Velupillai et al., 2015).
Anti-Leishmanial and Urease Inhibitory Properties
Certain derivatives of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide exhibited anti-leishmanial activity and urease inhibitory potential. Zn(II) complexes supported by thiophenyl- and furyl-derived ligands were shown to be effective against Leishmania parasites and also inhibited urease, an enzyme significant in some bacterial infections (Nayab et al., 2022).
Applications in Organic Synthesis
These compounds have been utilized in various organic synthesis processes. They play a role in Camps cyclization, leading to the formation of quinolin-4(1H)-ones, a compound class with diverse applications (Mochalov et al., 2016). Also, they are used in [4+1] annulation reactions, crucial for synthesizing bioactive compounds and functional materials (He et al., 2020).
Crystal Packing and Supramolecular Architecture
Research into the crystal packing of compounds containing furan and thiophene rings, such as N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide, has shown that the substitution of heteroatoms affects the effectiveness of π-based interactions in these structures (Rahmani et al., 2016).
Synthesis of Spiro-lactams and Polysubstituted Pyrroles
The compounds were used in the synthesis of spiro-lactams and polysubstituted pyrroles, demonstrating their versatility in chemical synthesis (Peng et al., 2016).
properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-14(12-3-4-12)15(8-11-5-6-17-10-11)9-13-2-1-7-18-13/h1-2,5-7,10,12H,3-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZBUZNIXLSWMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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